5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Description
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative with a trifluoromethyl group and carboxylic acid functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters or amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The halogen atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products Formed:
Esters and Amides: From oxidation of the carboxylic acid group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Substituted Pyridines: From nucleophilic substitution reactions.
Properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-2-1-13-5(9)4(7(10,11)12)3(2)6(14)15/h1H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPYKLTXZTMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(F)(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.
Biology: It can be used as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: Different halogen positions on the pyridine ring.
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid: Similar but with a different position for the carboxylic acid group.
Uniqueness: The presence of both a carboxylic acid group and a trifluoromethyl group on the pyridine ring makes this compound unique
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